5-(tert-Butyl)-2-methoxybenzaldehyde

Catalog No.
S679397
CAS No.
85943-26-6
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(tert-Butyl)-2-methoxybenzaldehyde

CAS Number

85943-26-6

Product Name

5-(tert-Butyl)-2-methoxybenzaldehyde

IUPAC Name

5-tert-butyl-2-methoxybenzaldehyde

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3

InChI Key

OBYAZZBWVOYPRX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C=O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C=O

Synthesis and Characterization:

-(tert-Butyl)-2-methoxybenzaldehyde is an aromatic aldehyde, meaning it contains a benzene ring with an attached formyl group (-CHO) and a methoxy group (-OCH3) at specific positions. Researchers have employed various methods for its synthesis, including:

  • Friedel-Crafts acylation: This method involves reacting a methoxytoluene derivative with an acid chloride or anhydride in the presence of a Lewis acid catalyst [].
  • Vilsmeier-Haack formylation: This approach utilizes N-methylformamide and phosphorus oxychloride to introduce the formyl group onto a methoxytoluene derivative [].

Researchers often characterize the synthesized 5-(tert-butyl)-2-methoxybenzaldehyde using various techniques, such as:

  • Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by analyzing the magnetic properties of its nuclei [].
  • Mass spectrometry: This method provides information about the molecular weight and fragmentation pattern of the molecule [].

Potential Applications:

While the specific research applications of 5-(tert-Butyl)-2-methoxybenzaldehyde are not yet extensively documented, its structural features suggest potential applications in various scientific fields:

  • Organic synthesis: The formyl group allows for further functionalization through various reactions, making it a valuable intermediate in the synthesis of more complex molecules [].
  • Medicinal chemistry: The presence of the methoxy and tert-butyl groups can influence the molecule's biological properties, making it a potential candidate for drug discovery efforts [].
  • Material science: Aromatic aldehydes like 5-(tert-Butyl)-2-methoxybenzaldehyde can be used as building blocks in the development of new materials with specific properties [].

5-(tert-Butyl)-2-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of a benzene ring with a formyl group (-CHO) and a methoxy group (-OCH₃) at specific positions. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity profile. It is classified as an irritant and environmental hazard, necessitating careful handling and storage according to safety guidelines .

Typical of aldehydes and aromatic compounds:

  • Condensation Reactions: It can undergo condensation with amines to form Schiff bases, which are important intermediates in organic synthesis.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Oxidation: The aldehyde can be oxidized to carboxylic acids under appropriate conditions.

These reactions highlight its versatility as a building block in organic synthesis .

The biological activity of 5-(tert-Butyl)-2-methoxybenzaldehyde has been explored concerning its interaction with various biological macromolecules:

  • Enzyme Interaction: It has been shown to participate in biochemical pathways involving enzymes, particularly in the synthesis of complex organic ligands.
  • Cellular Effects: The compound influences cell signaling pathways, gene expression, and cellular metabolism. Its effects on specific cell types suggest potential roles in modulating biological processes.

Several methods for synthesizing 5-(tert-Butyl)-2-methoxybenzaldehyde have been documented:

  • From Hexamethylenetetramine and 4-tert-butylanisole: This method involves heating the reactants in trifluoroacetic acid, yielding the desired compound with a reported yield of approximately 68% .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aldehydes and methoxy derivatives.
  • Alternative Routes: Other synthetic methodologies have been developed, focusing on optimizing reaction conditions and improving yields of derivatives.

5-(tert-Butyl)-2-methoxybenzaldehyde finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the preparation of various organic compounds, including ligands for metal complexes.
  • Material Science: Due to its unique chemical properties, it is explored for use in developing advanced materials and pharmaceuticals.
  • Biochemical Research: Its role in synthesizing complex molecules makes it valuable for studies in biochemistry and medicinal chemistry.

Research into the interactions of 5-(tert-Butyl)-2-methoxybenzaldehyde with biological targets has revealed significant insights:

  • Nuclear Magnetic Resonance (NMR) Studies: The tert-butyl group provides distinct NMR signals that facilitate the study of macromolecular complexes, enhancing understanding of structure-function relationships.
  • Molecular Docking Simulations: Computational studies have been employed to predict how this compound interacts with various biomolecules, aiding in the design of new therapeutics.

Several compounds share structural similarities with 5-(tert-Butyl)-2-methoxybenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-tert-Butyl-2-hydroxyisophthalaldehydeContains two aldehyde groups and one hydroxyl groupExhibits solid-state photochromism
3-Bromo-5-tert-butyl-2-hydroxybenzaldehydeContains a bromine atom at the 3-positionStabilized by intramolecular hydrogen bonding
5-Bromo-3-tert-butyl-2-hydroxybenzaldehydeSimilar structure but differs by brominationImportant for studies on hydrogen bonding

These compounds illustrate the diversity within this chemical class while highlighting the unique features of 5-(tert-Butyl)-2-methoxybenzaldehyde, particularly its methoxy substitution which influences its reactivity and applications .

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

5-tert-butyl-2-methoxybenzaldehyde

Dates

Last modified: 08-15-2023

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